Cas no 1261472-43-8 (3-(4-bromo-3-methoxyphenyl)propanoic acid)

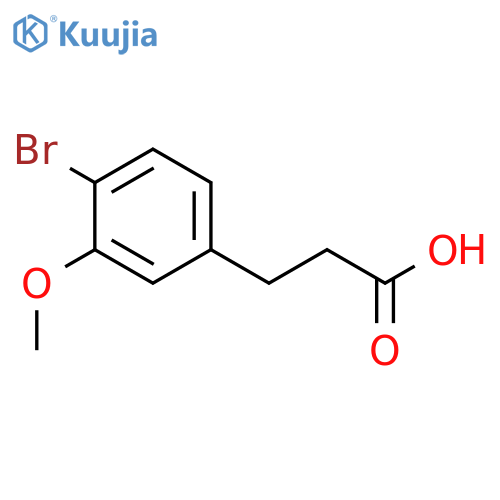

1261472-43-8 structure

商品名:3-(4-bromo-3-methoxyphenyl)propanoic acid

3-(4-bromo-3-methoxyphenyl)propanoic acid 化学的及び物理的性質

名前と識別子

-

- 3-(4-Bromo-3-methoxy-phenyl)-propionic acid

- 3-(4-bromo-3-methoxyphenyl)propanoic acid

- 1261472-43-8

- C90969

- Benzenepropanoic acid, 4-bromo-3-methoxy-

- EN300-1911343

- SCHEMBL21222812

- 4-Bromo-3-methoxybenzenepropanoic acid

- DB-412373

-

- インチ: 1S/C10H11BrO3/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13)

- InChIKey: NULWWSYEPIIBHI-UHFFFAOYSA-N

- ほほえんだ: C(O)(=O)CCC1=CC=C(Br)C(OC)=C1

計算された属性

- せいみつぶんしりょう: 257.98916g/mol

- どういたいしつりょう: 257.98916g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 196

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.5Ų

- 疎水性パラメータ計算基準値(XlogP): 2.3

3-(4-bromo-3-methoxyphenyl)propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1911343-2.5g |

3-(4-bromo-3-methoxyphenyl)propanoic acid |

1261472-43-8 | 95% | 2.5g |

$1454.0 | 2023-09-17 | |

| Enamine | EN300-1911343-10.0g |

3-(4-bromo-3-methoxyphenyl)propanoic acid |

1261472-43-8 | 95% | 10g |

$3191.0 | 2023-06-02 | |

| Enamine | EN300-1911343-0.05g |

3-(4-bromo-3-methoxyphenyl)propanoic acid |

1261472-43-8 | 95% | 0.05g |

$174.0 | 2023-09-17 | |

| Enamine | EN300-1911343-5.0g |

3-(4-bromo-3-methoxyphenyl)propanoic acid |

1261472-43-8 | 95% | 5g |

$2152.0 | 2023-06-02 | |

| Aaron | AR000SH1-10g |

Benzenepropanoic acid, 4-bromo-3-methoxy- |

1261472-43-8 | 95% | 10g |

$4413.00 | 2023-12-16 | |

| Aaron | AR000SH1-100mg |

Benzenepropanoic acid, 4-bromo-3-methoxy- |

1261472-43-8 | 95% | 100mg |

$379.00 | 2025-02-13 | |

| Aaron | AR000SH1-250mg |

Benzenepropanoic acid, 4-bromo-3-methoxy- |

1261472-43-8 | 95% | 250mg |

$530.00 | 2025-02-13 | |

| Aaron | AR000SH1-1g |

Benzenepropanoic acid, 4-bromo-3-methoxy- |

1261472-43-8 | 95% | 1g |

$1047.00 | 2025-02-13 | |

| Aaron | AR000SH1-5g |

Benzenepropanoic acid, 4-bromo-3-methoxy- |

1261472-43-8 | 95% | 5g |

$2984.00 | 2023-12-16 | |

| Enamine | EN300-1911343-5g |

3-(4-bromo-3-methoxyphenyl)propanoic acid |

1261472-43-8 | 95% | 5g |

$2152.0 | 2023-09-17 |

3-(4-bromo-3-methoxyphenyl)propanoic acid 関連文献

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

-

Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915

-

Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441

-

Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094

1261472-43-8 (3-(4-bromo-3-methoxyphenyl)propanoic acid) 関連製品

- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)

- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)

- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)

- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)

- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)

- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)

- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)

- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量